Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone
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Overview
Description
The compound appears to contain an oxirane (or epoxy) group, a piperazine ring, a sulfonyl group, and a methanone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxirane ring, the construction of the piperazine ring, and the introduction of the sulfonyl and methanone groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxirane group would consist of a three-membered ring containing two carbon atoms and one oxygen atom. The piperazine ring would be a six-membered ring containing four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxirane group is known to be reactive due to the strain in the three-membered ring. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12(2)13-3-5-14(6-4-13)23(20,21)18-9-7-17(8-10-18)16(19)15-11-22-15/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHOJVMMJEZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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